2-(2,2-dimethoxyethyl)-5-fluoro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(2,2-Dimethoxyethyl)-5-Fluoro-2,3-Dihydro-1H-Isoindole-1,3-Dione is a synthetic organic compound that belongs to the class of isoindole derivatives
Preparation Methods
The synthesis of 2-(2,2-Dimethoxyethyl)-5-Fluoro-2,3-Dihydro-1H-Isoindole-1,3-Dione typically involves multiple steps. One common method starts with the reaction of 2,2-dimethoxyethanol with a suitable fluorinated precursor under acidic conditions to form the intermediate. This intermediate is then subjected to cyclization reactions to form the isoindole ring system.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-(2,2-Dimethoxyethyl)-5-Fluoro-2,3-Dihydro-1H-Isoindole-1,3-Dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dimethyl sulfoxide or tetrahydrofuran, and controlled temperatures to ensure selective and efficient transformations .
Scientific Research Applications
2-(2,2-Dimethoxyethyl)-5-Fluoro-2,3-Dihydro-1H-Isoindole-1,3-Dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethoxyethyl)-5-Fluoro-2,3-Dihydro-1H-Isoindole-1,3-Dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the dimethoxyethyl group play crucial roles in enhancing the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2-(2,2-Dimethoxyethyl)-5-Fluoro-2,3-Dihydro-1H-Isoindole-1,3-Dione can be compared with other similar compounds, such as:
2-(2,2-Dimethoxyethyl)-1,2,3,4,5,6-Hexahydro-1,5-Methanoazocino[4,3-b]Indole: This compound shares the dimethoxyethyl group but has a different ring system, leading to distinct chemical and biological properties.
2,2-Dimethoxyethyl-Benzene: This compound lacks the isoindole ring and the fluorine atom, resulting in different reactivity and applications.
Properties
Molecular Formula |
C12H12FNO4 |
---|---|
Molecular Weight |
253.23 g/mol |
IUPAC Name |
2-(2,2-dimethoxyethyl)-5-fluoroisoindole-1,3-dione |
InChI |
InChI=1S/C12H12FNO4/c1-17-10(18-2)6-14-11(15)8-4-3-7(13)5-9(8)12(14)16/h3-5,10H,6H2,1-2H3 |
InChI Key |
HRHRXGQMZNSXMA-UHFFFAOYSA-N |
Canonical SMILES |
COC(CN1C(=O)C2=C(C1=O)C=C(C=C2)F)OC |
Origin of Product |
United States |
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